2-(Cyclopropylmethoxy)-4-methylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-4-5-11-10(6-8)12-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXJATVOZFDHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Foundation: Significance of Pyridine Scaffolds in Chemical Research
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry and materials science. researchgate.net Its prevalence in both natural products and synthetic drugs underscores its remarkable utility.
Key Attributes of the Pyridine Scaffold:
Structural Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties. This adaptability is crucial for optimizing molecular interactions with biological targets.
Pharmacological Relevance: A vast number of approved drugs incorporate a pyridine moiety. Notable examples include isoniazid, an anti-tuberculosis agent, and omeprazole, a proton-pump inhibitor. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility and bioavailability. researchgate.net
Diverse Biological Activities: Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov
The 4-methylpyridine (B42270) substructure, also known as γ-picoline, serves as a valuable precursor for the synthesis of various commercially important compounds. wikipedia.org For instance, the ammoxidation of 4-methylpyridine yields 4-cyanopyridine (B195900), a key intermediate in the production of the antituberculosis drug isoniazid. wikipedia.org
The Modulator: Role of Cyclopropylmethoxy Moieties in Chemical Structure and Reactivity
The cyclopropyl (B3062369) group, and by extension the cyclopropylmethoxy moiety, is increasingly utilized by medicinal chemists as a strategic tool to enhance the properties of drug candidates. nih.gov Its unique conformational and electronic characteristics can impart significant advantages to a molecule.
Impact of the Cyclopropylmethoxy Moiety:
Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic oxidation compared to larger alkyl or unsaturated groups. This can lead to an improved pharmacokinetic profile for a drug candidate.
Conformational Rigidity: The three-membered ring introduces a degree of conformational constraint, which can help to lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.
Bioisosteric Replacement: The cyclopropylmethoxy group can serve as a bioisostere for other functional groups. Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while retaining its desired biological activity. drughunter.comcambridgemedchemconsulting.comspirochem.com For example, it can be used to replace more metabolically labile groups, thereby enhancing the drug-like properties of a molecule.
The incorporation of a cyclopropylmethoxy group can therefore be a key step in the optimization of a lead compound, addressing potential liabilities related to metabolism and target binding.
Charting the Course: Overview of Research Trajectories for 2 Cyclopropylmethoxy 4 Methylpyridine
Classical and Modern Approaches to Pyridine Ether Synthesis
The formation of the ether linkage on a pyridine ring is a cornerstone of synthesizing many biologically active molecules and functional materials. The electron-deficient nature of the pyridine ring dictates the primary strategies used for such transformations.
Nucleophilic aromatic substitution (SNAr) is a principal method for synthesizing alkoxypyridines. nih.gov This reaction is particularly efficient for substituting leaving groups at the 2- and 4-positions of the pyridine ring, which are electronically activated towards nucleophilic attack.
The mechanism involves two main steps:
Addition: A nucleophile (in this case, an alkoxide) attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halide), forming a negatively charged intermediate known as a Meisenheimer complex.
Elimination: The leaving group is expelled, restoring the aromaticity of the pyridine ring and yielding the final ether product.
The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. nih.gov This process can be facilitated using microwave irradiation, which has been shown to dramatically decrease reaction times for the synthesis of substituted pyridines. sci-hub.se
Table 1: Comparison of Nucleophilic Substitution Strategies
| Strategy | Key Reagents | Typical Conditions | Advantages |
| SNAr | 2-Halopyridine, Alkoxide (RONa) | Aprotic polar solvent (DMF, DMSO), Heat | Good for electron-deficient rings; predictable regioselectivity (positions 2 and 4). |
| Williamson Ether Synthesis | 2-Hydroxypyridine (B17775), Alkyl Halide (R-X) | Base (NaH, K₂CO₃), Aprotic solvent (THF, DMF) | Utilizes readily available hydroxypyridines; versatile for various alkyl groups. |
The etherification of hydroxypyridines is analogous to the classical Williamson ether synthesis. This method involves the reaction of a deprotonated hydroxypyridine (a pyridinolate) with an alkyl halide. rsc.org 2-Hydroxypyridine and its derivatives exist in a tautomeric equilibrium with their corresponding pyridone forms. wikipedia.org For etherification to occur at the oxygen atom, the hydroxyl tautomer must be deprotonated.
The process typically involves:
Treating the 2-hydroxypyridine derivative with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This generates the sodium or potassium pyridinolate salt.
Adding the appropriate alkyl halide (e.g., cyclopropylmethyl bromide) to the solution. The pyridinolate anion then acts as a nucleophile, displacing the halide to form the desired ether.
This method is highly effective and provides a direct route to a wide range of alkoxypyridines.
Targeted Synthesis of this compound
The specific synthesis of this compound can be accomplished through multi-step pathways that utilize the general strategies discussed above, starting from simple, commercially available precursors. vapourtec.com
Two primary, reliable pathways can be designed based on the retrosynthetic analysis.
Pathway A: From 2-Hydroxy-4-methylpyridine This route employs the Williamson ether synthesis methodology.
Deprotonation: 2-Hydroxy-4-methylpyridine is treated with a base like sodium hydride (NaH) in an anhydrous solvent such as DMF. This reaction forms the sodium salt of 2-hydroxy-4-methylpyridine.
Nucleophilic Substitution: Cyclopropylmethyl bromide is added to the reaction mixture. The resulting pyridinolate anion attacks the electrophilic carbon of the cyclopropylmethyl bromide, displacing the bromide ion to form the target compound, this compound.
Pathway B: From 2-Chloro-4-methylpyridine This pathway relies on the SNAr mechanism.
Alkoxide Formation: Cyclopropylmethanol is reacted with sodium hydride in a suitable solvent (e.g., THF) to generate sodium cyclopropylmethoxide.
Nucleophilic Aromatic Substitution: The pre-formed sodium cyclopropylmethoxide is then added to 2-chloro-4-methylpyridine. The reaction mixture is typically heated to facilitate the substitution of the chloride by the cyclopropylmethoxide, yielding the final product.
4-Methylpyridine (γ-picoline) is an inexpensive and readily available starting material that serves as a key intermediate for accessing the necessary precursors for the synthesis of this compound. wikipedia.orghmdb.ca
Synthesis of 2-Chloro-4-methylpyridine from 4-Methylpyridine: A common and effective method to introduce a chlorine atom at the 2-position involves the following steps:
N-Oxidation: 4-Methylpyridine is first oxidized to 4-methylpyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. jocpr.com
Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The N-oxide functional group activates the 2- and 4-positions for substitution, and subsequent reaction with the chlorinating agent regioselectively installs a chlorine atom at the 2-position to yield 2-chloro-4-methylpyridine .
Synthesis of 2-Hydroxy-4-methylpyridine: This precursor can also be prepared from 4-methylpyridine-N-oxide. Rearrangement of the N-oxide under specific conditions (e.g., with acetic anhydride) followed by hydrolysis can lead to the formation of 2-hydroxy-4-methylpyridine.
By utilizing 4-methylpyridine as the foundational building block, a cost-effective and scalable synthetic route to this compound can be established.
Reaction Conditions and Yield Optimization
The optimization of reaction conditions is crucial for the efficient synthesis of substituted pyridines. Key parameters that are often manipulated include the choice of catalyst, solvent, base, temperature, and reaction time. For instance, in the synthesis of dihydropyranone and dihydropyrano[2,3-d] nih.govorganic-chemistry.orgdioxinedione derivatives, a related heterocyclic system, various solvents and bases were examined. It was found that a mixture of water and ethanol (B145695) was the superior solvent, and the use of 15% potassium hydroxide (B78521) (KOH) as a base significantly increased the product yield. Temperature also played a critical role; a reaction temperature of 50°C for 30 minutes provided a 92% yield, whereas reflux conditions resulted in a lower yield of 65%. researchgate.net
The following table illustrates the impact of different reaction conditions on product yield in a model reaction for synthesizing dihydropyranone derivatives, highlighting the importance of optimizing these parameters.
In the broader context of pyridine synthesis, modern methods often employ green chemistry principles, such as using renewable feedstocks, minimizing waste, and reducing energy consumption. Biocatalytic methods and transition metal-catalyzed reactions are examples of approaches that can lead to reduced waste generation. numberanalytics.com
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues of this compound is essential for structure-activity relationship (SAR) studies in drug discovery. This involves modifying the core structure by introducing various functional groups at different positions of the pyridine ring.
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the pyridine ring. The 2-chloro substituent has been shown to have an unexpected effect on the regioselectivity of metalation reactions compared to unsubstituted or carbon-substituted pyridines. mdpi.com For instance, the 4,5-regioselective functionalization of 2-chloropyridines has been identified as a key strategy in the total synthesis of complex natural products. mdpi.com This approach enables the preparation of orthogonally functionalized pyridine derivatives, which are valuable scaffolds in medicinal chemistry. mdpi.com
Halogenation of the pyridine ring is a common strategy for creating intermediates that can be further modified through cross-coupling reactions. The synthesis of 5-bromo-2-methoxy-4-methylpyridine, an analogue of the target compound, can be achieved by treating 2-methoxy-4-methylpyridine with bromine in the presence of sodium acetate. chemicalbook.com The reaction is typically carried out at an elevated temperature, and the product can be isolated and purified by column chromatography. chemicalbook.com The introduction of a bromine atom at the 5-position provides a handle for subsequent functionalization, for example, through Suzuki or other palladium-catalyzed cross-coupling reactions, to introduce a variety of aryl or heteroaryl groups.
A general procedure for the bromination of a 2-alkoxy-4-methylpyridine is as follows:
Dissolve the starting material in a suitable solvent, such as ethyl acetate.
Add a base, like sodium acetate.
Cool the reaction mixture and add bromine dropwise.
Heat the reaction mixture and monitor its progress.
After completion, work up the reaction by adjusting the pH and extracting the product with an organic solvent.
Purify the crude product using column chromatography. chemicalbook.com
Pyridinium (B92312) salts are valuable synthetic intermediates that can be used to obtain substituted pyridines, dihydropyridines, or piperidines. researchgate.net They can be synthesized by the reaction of a pyridine derivative with an alkyl halide. nih.gov For example, N-alkylation of pyridine with 1-bromoalkanes in dry ethanol can produce a series of N-alkylpyridinium bromides. nih.gov
Pyridine N-oxides are also important intermediates as they facilitate electrophilic substitution at the 4-position of the pyridine ring. nih.gov They are typically formed by the oxidation of the corresponding pyridine. nih.gov The N-oxide functionality enhances the reactivity of the pyridine ring, particularly at the ortho position, allowing for further functionalization. researchgate.net For example, 2-methylpyridine (B31789) N-oxide can be nitrated to produce 2-methyl-4-nitropyridine (B19543) N-oxide. nih.gov The N-oxide can later be removed through deoxygenation. semanticscholar.org
The synthesis of 2-Picoline-N-oxide can be achieved by warming a mixture of 2-picoline and acetic acid, followed by the dropwise addition of hydrogen peroxide. The reaction mass is then basified and the product extracted. jocpr.com
Catalytic Methodologies in the Synthesis of Related Pyridine Compounds
Catalysis plays a pivotal role in the modern synthesis of substituted pyridines, offering mild and efficient routes with high functional group tolerance. nih.govacs.org
Transition metal-catalyzed reactions, particularly those employing palladium or copper, are widely used for constructing the pyridine ring and for its subsequent functionalization. numberanalytics.com For instance, a copper-catalyzed cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, provides a modular route to highly substituted pyridines. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in the late-stage functionalization of pyridine derivatives. acs.org These methods allow for the introduction of aryl and heteroaryl moieties onto the pyridine scaffold under mild conditions. acs.org For example, the Suzuki coupling of a brominated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base can be used to synthesize a wide range of substituted pyridines.
Base-catalyzed one-pot, three-component reactions offer an environmentally benign and metal-free approach to synthesizing highly decorated pyridine derivatives in good yields and with high regioselectivity. organic-chemistry.org
The following table provides examples of catalytic systems used in the synthesis of substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-methylpyridine ring, the cyclopropyl (B3062369) group, and the methylene (B1212753) linker.
The aromatic region would feature signals for the three protons on the pyridine ring. The proton at the C-6 position is anticipated to appear furthest downfield due to its proximity to the electronegative nitrogen atom. The protons at C-3 and C-5 would resonate at slightly higher fields. uci.eduresearchgate.net The methyl group at the C-4 position is expected to produce a characteristic singlet in the upfield region of the aromatic spectrum, typically around 2.3-2.4 ppm. chemicalbook.com
The cyclopropylmethoxy moiety gives rise to several signals. The two protons of the methylene bridge (-O-CH₂-) are expected to appear as a doublet, shifted downfield by the adjacent oxygen atom. The cyclopropyl ring itself presents a more complex system, with a methine proton (-CH-) and two pairs of diastereotopic methylene protons (-CH₂-), resulting in multiplets in the highly shielded, upfield region of the spectrum (typically below 1.5 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound. Data are predicted based on analysis of structurally similar compounds and standard chemical shift values.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-6 (Pyridine) | 8.1 - 8.3 | Doublet (d) | 1H |
| H-5 (Pyridine) | 6.7 - 6.9 | Doublet (d) | 1H |
| H-3 (Pyridine) | 6.6 - 6.8 | Singlet (s) or small d | 1H |
| -O-CH₂- | 4.1 - 4.3 | Doublet (d) | 2H |
| 4-CH₃ | 2.3 - 2.4 | Singlet (s) | 3H |
| -CH- (Cyclopropyl) | 1.2 - 1.4 | Multiplet (m) | 1H |
| -CH₂- (Cyclopropyl) | 0.5 - 0.7 | Multiplet (m) | 2H |
| -CH₂- (Cyclopropyl) | 0.3 - 0.5 | Multiplet (m) | 2H |
Complementing ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).
For this compound, ten distinct signals are expected. The carbons of the pyridine ring would resonate in the downfield region (110-165 ppm). The C-2 carbon, bonded to the oxygen atom, is predicted to be the most deshielded of the ring carbons, followed by C-6 and C-4. chemicalbook.com The carbon of the methylene bridge (-O-CH₂-) would also appear downfield, typically in the 70-80 ppm range. In contrast, the carbons of the methyl group and the highly strained cyclopropyl ring are found in the upfield, aliphatic region of the spectrum. hmdb.ca
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Data are predicted based on analysis of structurally similar compounds and standard chemical shift values.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 162 - 165 |
| C-6 (Pyridine) | 148 - 150 |
| C-4 (Pyridine) | 146 - 148 |
| C-5 (Pyridine) | 115 - 118 |
| C-3 (Pyridine) | 110 - 113 |
| -O-CH₂- | 73 - 76 |
| 4-CH₃ | 20 - 22 |
| -CH- (Cyclopropyl) | 10 - 13 |
| -CH₂- (Cyclopropyl) | 3 - 6 |
While 1D NMR spectra provide fundamental structural data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. A COSY spectrum of this compound would be crucial for tracing the connectivity within the cyclopropylmethoxy group, showing correlations between the methine proton and the adjacent methylene protons, as well as between the protons on the methylene bridge and the cyclopropyl methine. It would also confirm the coupling between the H-5 and H-6 protons on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sc.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, confirming the assignment of the downfield signal at ~74 ppm to the -O-CH₂- carbon by its correlation to the proton signal at ~4.2 ppm.
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sc.edu This is one of the most powerful tools for connecting different fragments of a molecule. For this compound, key HMBC correlations would include the signal from the -O-CH₂- protons to the C-2 of the pyridine ring and to the methine carbon of the cyclopropyl group. This would unequivocally establish the connection of the cyclopropylmethoxy substituent to the C-2 position of the 4-methylpyridine ring.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. Since these vibrations are dependent on bond strengths and atomic masses, the resulting spectra provide a unique "fingerprint" for a compound, allowing for the identification of specific functional groups.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The spectrum is a plot of absorbance versus wavenumber.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and cyclopropyl groups are found just below 3000 cm⁻¹. The diagnostically important region between 1650 and 1400 cm⁻¹ would contain C=C and C=N stretching vibrations characteristic of the pyridine ring. researchgate.net A strong, prominent band corresponding to the asymmetric C-O-C stretching of the ether linkage is a key identifying feature, expected in the 1250-1050 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for this compound. Frequencies are characteristic ranges for the specified vibrational modes.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3010 | Aromatic C-H Stretch | Medium |
| 2990 - 2850 | Aliphatic C-H Stretch | Medium-Strong |
| 1610 - 1590 | Pyridine Ring (C=N, C=C) Stretch | Strong |
| 1570 - 1550 | Pyridine Ring (C=C) Stretch | Medium |
| 1480 - 1440 | Pyridine Ring (C=C) Stretch / CH₂ Scissoring | Medium |
| 1250 - 1050 | Asymmetric C-O-C Stretch | Strong |
| 850 - 800 | C-H Out-of-Plane Bend | Strong |
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.
In the Raman spectrum of this compound, the aromatic ring stretching vibrations are expected to be particularly prominent, especially the symmetric "ring breathing" mode which appears as a strong, sharp band near 1000 cm⁻¹. nih.gov C-H stretching modes will also be visible. Vibrations of the C-C bonds within the cyclopropyl ring and the C-O-C ether linkage are generally less intense in Raman spectra compared to the aromatic ring modes. researchgate.net The combination of FTIR and Raman data provides a more complete vibrational profile of the molecule. researchgate.net
Table 4: Characteristic Raman Scattering Bands for this compound. Frequencies are characteristic ranges for the specified vibrational modes.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3010 | Aromatic C-H Stretch | Medium |
| 2990 - 2850 | Aliphatic C-H Stretch | Strong |
| 1610 - 1590 | Pyridine Ring (C=N, C=C) Stretch | Strong |
| ~1030 | Pyridine Ring Trigonal Breathing | Medium |
| ~1000 | Pyridine Ring Symmetric Breathing | Very Strong |
| 850 - 800 | C-H Out-of-Plane Bend | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy. nih.gov This precision allows for the determination of the elemental composition of a compound, distinguishing it from other molecules with the same nominal mass. nih.gov Unlike low-resolution mass spectrometry which provides integer masses, HRMS can provide mass data to four or more decimal places, enabling the confident assignment of a molecular formula. mdpi.comescholarship.org For this compound (C₁₀H₁₃NO), HRMS provides an exact mass that serves as a definitive confirmation of its elemental composition.
Table 1: Exemplary High-Resolution Mass Spectrometry Data for C₁₀H₁₃NO
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO | The elemental composition of the compound. |
| Theoretical Mass | 163.0997 Da | The calculated exact mass based on the most abundant isotopes. |
| Ion Type | [M+H]⁺ | The protonated molecular ion typically observed in positive ion mode. |
| Observed Mass | 164.1070 m/z | A hypothetical observed mass for the protonated molecule in an HRMS experiment. |
Electron Ionization (EI) is a classic "hard" ionization technique where a molecule is bombarded with high-energy electrons. libretexts.org This process not only creates a molecular ion (M⁺·) but also imparts significant excess energy, causing the molecule to break apart into characteristic fragment ions. libretexts.orgnih.gov The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. researchgate.net For this compound, EI-MS would likely show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the cyclopropylmethyl group or the ether linkage. arkat-usa.org
Fast Atom Bombardment (FAB) is a "soft" ionization technique primarily used for determining the molecular weights of non-volatile or thermally unstable compounds. wikipedia.orgtaylorandfrancis.com In FAB-MS, the sample is dissolved in a non-volatile liquid matrix (like glycerol) and bombarded with a beam of high-energy neutral atoms, such as argon or xenon. wikipedia.orgumd.edu This process typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, providing a clear indication of the molecular weight. wikipedia.orgillinois.edu
Table 2: Expected Key Ions in EI and FAB Mass Spectra of this compound
| Ionization Method | Expected Ion (m/z) | Identity/Fragment | Description |
|---|---|---|---|
| EI | 163 | [M]⁺· | Molecular Ion |
| EI | 108 | [M - C₄H₇]⁺ | Loss of the cyclopropylmethyl radical |
| EI | 92 | [M - OC₄H₇]⁺ | Cleavage of the ether bond, loss of the cyclopropylmethoxy radical |
| EI | 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation |
| FAB | 164 | [M+H]⁺ | Protonated Molecular Ion |
| FAB | 327 | [2M+H]⁺ | Protonated Dimer |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both the purification of synthesized compounds and the assessment of their purity.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for a column chromatography separation. fishersci.comaga-analytical.com.pl The separation is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. aga-analytical.com.pl The result is visualized as spots on the plate, and the retention factor (Rf value) for each spot is calculated. Different solvent systems can be tested to achieve optimal separation. nih.gov
Table 3: Hypothetical TLC Data for this compound
| Mobile Phase (Solvent System) | Rf Value | Observation |
|---|---|---|
| 100% Hexane | 0.05 | Compound is highly retained on the polar silica plate. |
| 9:1 Hexane:Ethyl Acetate | 0.35 | Good mobility and separation from non-polar and very polar impurities. rochester.edu |
| 7:3 Hexane:Ethyl Acetate | 0.60 | Higher mobility, useful for separating more polar byproducts. |
Flash column chromatography is a preparative technique used to purify chemical compounds from a mixture on a scale of milligrams to kilograms. ijpra.com It operates under positive pressure (using compressed air or a pump), which speeds up the flow of the mobile phase through the stationary phase (typically silica gel) packed in a glass column. rochester.eduijpra.com The solvent system is usually chosen based on preliminary TLC analysis to achieve an optimal Rf value (around 0.2-0.4) for the desired compound, ensuring good separation from impurities. reddit.combiotage.com Fractions are collected as the solvent elutes from the column and analyzed (e.g., by TLC) to isolate the pure product.
Table 4: Typical Parameters for Flash Chromatography Purification
| Parameter | Description | Example Value |
|---|---|---|
| Stationary Phase | The solid adsorbent through which the solvent flows. | Silica Gel (40-63 µm) |
| Column Diameter | Influences the amount of sample that can be loaded. | 4 cm |
| Sample Loading | The amount of crude material to be purified. | 1.0 g |
| Eluent | The mobile phase used to separate the components. | 9:1 Hexane:Ethyl Acetate |
| Flow Rate | The speed at which the eluent passes through the column. | 50 mL/min |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It offers higher resolution and sensitivity compared to standard column chromatography. rjptonline.org In a typical reverse-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile). sielc.com A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds at a specific wavelength, producing a chromatogram where each peak corresponds to a different component. sigmaaldrich.com The purity of this compound can be determined by the relative area of its corresponding peak in the chromatogram.
Table 5: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Column | The type of stationary phase used for separation. | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A gradient of two or more solvents. | A: Water, B: Acetonitrile |
| Gradient | The change in mobile phase composition over time. | 10% B to 90% B over 15 min |
| Flow Rate | The rate at which the mobile phase moves through the column. | 1.0 mL/min |
| Detection | The wavelength used to detect the compound. | UV at 254 nm |
| Retention Time (tR) | The time at which the compound elutes from the column. | 8.5 minutes |
X-ray Diffraction Analysis for Solid-State Structures (Applicable to Crystalline Derivatives)
X-ray diffraction (XRD) is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. rigaku.comnumberanalytics.com For derivatives of “this compound” that can be prepared in a crystalline form, single-crystal X-ray diffraction provides the most precise and complete structural information, revealing details of molecular geometry, conformation, and intermolecular interactions in the solid state. oup.comuzh.ch
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. numberanalytics.com When a focused beam of monochromatic X-rays strikes a single crystal, the regularly arranged atoms scatter the X-rays, creating a unique diffraction pattern of constructive and destructive interference. numberanalytics.comnumberanalytics.com By measuring the angles and intensities of these diffracted beams, researchers can reconstruct a three-dimensional map of the electron density within the crystal's unit cell—the smallest repeating structural unit. fzu.cz From this map, the precise position of each atom can be determined. fzu.czjove.com
The process begins with the growth of a high-quality single crystal, typically larger than 0.1 mm, which is free from significant defects. wikipedia.orgnih.gov This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded by a detector, and sophisticated software is used to analyze the data. wikipedia.org
The analysis yields critical crystallographic data that defines the solid-state structure. This includes:
Unit Cell Parameters: The dimensions of the unit cell are described by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). numberanalytics.com These parameters define the basic repeating shape of the crystal lattice.
Space Group: The space group is a mathematical description of the symmetry elements present in the crystal structure, such as rotation axes, mirror planes, and inversion centers. numberanalytics.comucl.ac.uk It dictates how the molecules are arranged within the unit cell.
Atomic Coordinates: The analysis provides the precise (x, y, z) coordinates of each atom within the asymmetric unit, which is the smallest unique part of the unit cell.
From these primary data points, a wealth of detailed chemical information can be derived, including exact bond lengths, bond angles, and torsion angles. This allows for a definitive determination of the molecule's conformation in the solid state—for instance, the orientation of the cyclopropylmethoxy group relative to the pyridine ring. Furthermore, the analysis reveals how molecules pack together in the crystal, identifying and quantifying intermolecular interactions such as hydrogen bonding and π-stacking, which govern the material's bulk properties. uzh.chfzu.cz
While no published crystal structure for "this compound" itself is available, the table below illustrates the typical crystallographic data obtained for a hypothetical crystalline derivative.
| Parameter | Illustrative Value for a Hypothetical Derivative | Description |
|---|---|---|
| Chemical Formula | C₁₀H₁₃NO · HCl | The elemental composition of the molecule in the crystal. |
| Formula Weight | 200.68 g/mol | The molar mass of the chemical formula unit. |
| Crystal System | Monoclinic | The crystal system defined by the unit cell parameters. |
| Space Group | P2₁/c | The symmetry of the crystal lattice. |
| a (Å) | 8.541(2) | Length of the 'a' axis of the unit cell. |
| b (Å) | 12.335(3) | Length of the 'b' axis of the unit cell. |
| c (Å) | 10.112(3) | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle between the 'b' and 'c' axes. |
| β (°) | 105.21(1) | Angle between the 'a' and 'c' axes. |
| γ (°) | 90 | Angle between the 'a' and 'b' axes. |
| Volume (ų) | 1028.5(4) | The volume of a single unit cell. |
| Z | 4 | The number of formula units in one unit cell. |
| Calculated Density (g/cm³) | 1.295 | The theoretical density of the crystal. |
Computational and Theoretical Investigations
Molecular Orbital Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) AnalysisThe energies and spatial distributions of the HOMO and LUMO are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis of the orbital compositions would reveal which atoms and functional groups are the primary sites for electrophilic and nucleophilic attack.
A representative data table for this section would look like this:
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Natural Bond Orbital (NBO) AnalysisNBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It quantifies charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are crucial for understanding molecular stability. This analysis would reveal hyperconjugative interactions and their stabilization energies (E(2)).
A sample data table for NBO analysis might include:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Electronic Properties and Charge Distribution
A summary table for electronic properties could be presented as follows:
| Property | Calculated Value |
| Dipole Moment (Debye) | Data not available |
| Polarizability (a.u.) | Data not available |
| NBO Charge on N atom | Data not available |
| NBO Charge on O atom | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.
For 2-(Cyclopropylmethoxy)-4-methylpyridine, the MEP map would likely show the most negative potential (red) concentrated around the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and lone pair of electrons. This region would be the primary site for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the methyl and cyclopropyl (B3062369) groups would exhibit positive potential (blue), making them susceptible to interactions with nucleophiles. The ether oxygen in the cyclopropylmethoxy group would also show a region of negative potential, albeit likely less intense than that of the pyridine nitrogen.
Mulliken Atomic Charge Analysis
Mulliken atomic charge analysis provides a quantitative measure of the partial charge on each atom within a molecule. This method partitions the total electron density among the constituent atoms, offering insights into the electronic structure and bonding.
In a Mulliken analysis of this compound, the nitrogen atom of the pyridine ring would be expected to have a significant negative charge. The carbon atoms bonded to the nitrogen and the ether oxygen would likely carry positive charges. The hydrogen atoms, particularly those attached to the aromatic ring and the cyclopropyl group, would have small positive charges. This charge distribution is crucial for understanding the molecule's dipole moment and its interactions with other polar molecules.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the cyclopropylmethoxy side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them. This is often achieved by constructing a potential energy surface (PES), which maps the molecule's energy as a function of one or more dihedral angles.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent.
An MD simulation of this compound, typically in a solvent like water, would show the fluctuations of the cyclopropylmethoxy side chain and the movements of the entire molecule. These simulations can be used to calculate various properties, such as the average conformation, root-mean-square deviation (RMSD) to assess structural stability, and the radial distribution function to understand the solvation shell.
Solvent Effects on Molecular Properties and Interactions
The surrounding solvent can have a profound impact on the properties and behavior of a molecule. Computational methods can model these solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
For this compound, the choice of solvent would influence its conformational preferences and electronic properties. In a polar solvent, conformations with a larger dipole moment might be stabilized. The solvent can also affect the molecule's reactivity by stabilizing transition states or charged intermediates.
In Silico Bioactivity Prediction and Interaction Profiling
In silico methods are instrumental in the early stages of drug discovery for predicting the potential biological activity of a compound and its interactions with specific biological targets.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, which is typically a protein or enzyme. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The docking score is an estimation of the binding affinity.
While specific targets for this compound are not widely reported, molecular docking could be used to screen it against a panel of known drug targets. For instance, pyridine derivatives are known to interact with a variety of enzymes and receptors. A hypothetical docking study might explore its binding to a kinase or a G-protein coupled receptor (GPCR). The results would provide insights into the potential binding pose, key interactions (such as hydrogen bonds and hydrophobic interactions), and a predicted binding affinity. This information is valuable for prioritizing compounds for further experimental testing. For example, studies on other pyridine derivatives have explored their potential as inhibitors for various kinases, where the pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the enzyme.
Prediction of Pharmacokinetic Properties (ADME Modeling for Research Compounds)sigmaaldrich.com
In the early stages of drug discovery and development, computational and theoretical investigations play a pivotal role in predicting the pharmacokinetic profiles of novel chemical entities. This in silico approach, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, allows for the early identification of compounds with potentially favorable drug-like properties, thereby guiding synthetic efforts and minimizing late-stage attrition. For the research compound this compound, a comprehensive ADME profile has been generated using established computational models to forecast its behavior within a biological system.
The predicted pharmacokinetic parameters for this compound are summarized in the following tables, which detail its physicochemical properties, lipophilicity, water solubility, and drug-likeness.
Physicochemical and Lipophilicity Profile
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. Key descriptors such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are critical for assessing oral bioavailability and membrane permeability. Lipophilicity, expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that influences absorption, distribution, and metabolism.
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| Number of Heavy Atoms | 12 |
| Number of Aromatic Heavy Atoms | 6 |
| Fraction Csp3 | 0.40 |
| Number of Rotatable Bonds | 2 |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area (TPSA) | 22.12 Ų |
The lipophilicity of this compound has been predicted using various computational models, providing a consensus view of its partitioning behavior.
| Log P Model | Predicted Log P Value |
|---|---|
| iLOGP | 2.25 |
| XLOGP3 | 1.98 |
| WLOGP | 1.80 |
| MLOGP | 1.64 |
| Silicos-IT | 2.35 |
| Consensus Log P | 1.98 |
Water Solubility and Pharmacokinetic Predictions
Aqueous solubility is a critical factor for drug absorption. The predicted water solubility of this compound has been estimated using multiple models. Furthermore, key pharmacokinetic parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability have been computationally assessed.
| Parameter | Prediction | Details |
|---|---|---|
| Water Solubility | Log S (ESOL) | -2.51 |
| Solubility (ESOL) | 4.88e-03 mol/L, 0.796 g/L | |
| Solubility Class (ESOL) | Soluble | |
| Gastrointestinal Absorption | High | - |
| Blood-Brain Barrier (BBB) Permeant | Yes | - |
| P-glycoprotein (P-gp) Substrate | No | - |
Drug-Likeness and Medicinal Chemistry Friendliness
The concept of "drug-likeness" is a qualitative assessment of how closely a compound's properties resemble those of known oral drugs. This is often evaluated using rules such as Lipinski's rule of five. Medicinal chemistry friendliness assesses the compound's synthetic accessibility and potential for chemical liabilities.
| Drug-Likeness Model | Prediction |
|---|---|
| Lipinski's Rule | Yes; 0 violations |
| Ghose Filter | No; 1 violation (MW < 160) |
| Veber Filter | Yes |
| Egan Filter | Yes |
| Muegge Filter | No; 1 violation (XLOGP < -2) |
| Bioavailability Score | 0.55 |
| Lead-likeness | No; 1 violation (LogP > 3.5) |
| Synthetic Accessibility | 2.13 |
The computational analysis suggests that this compound possesses a promising pharmacokinetic profile for a research compound. Its molecular weight and topological polar surface area are within the favorable range for good oral absorption. The consensus Log P value indicates moderate lipophilicity, which is often a desirable trait for balancing solubility and permeability.
The predicted high gastrointestinal absorption and the ability to permeate the blood-brain barrier suggest that the compound is likely to be well-absorbed and distributed. Importantly, it is not predicted to be a substrate for P-glycoprotein, a key efflux transporter that can limit the brain penetration and oral bioavailability of many drugs.
Chemical Reactivity and Derivatization Strategies
Reactions at the Pyridine (B92270) Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles, leading to the formation of pyridinium (B92312) salts or N-oxides.
The nitrogen atom of the pyridine ring can readily react with alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, enhances the reactivity of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic attack. google.com The reaction of pyridine derivatives with reagents like haloadamantanes has been studied to understand the influence of substituents on the pyridine ring on the reaction's progress. osti.gov For instance, the reaction of 4-cyanopyridine (B195900) with acrylamide (B121943) illustrates a method for preparing 2-carbamoylethyl pyridinium salts, which can then undergo further transformations. google.com The efficiency of quaternization can be influenced by steric hindrance from substituents near the nitrogen atom. For example, a methyl group at the C-2 position can significantly lower the yield of the quaternization product compared to an unsubstituted pyridine. mdpi.com
| Pyridine Derivative | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Pyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78% | 70 °C, 14 days |
| 2-Methylpyridine (B31789) | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate | 31% | 70 °C, 14 days |
| Isoquinoline | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | 72% | 216 days |
Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, enhancing its reactivity towards electrophilic substitution, particularly at the 4-position. nih.gov The N-oxide functionality can be subsequently removed if desired. The oxidation of N-heterocycles is a key step in their functionalization because it increases their reactivity at the ortho position. researchgate.net For example, 2-methylpyridine can be converted to 2-methylpyridine N-oxide, which can then undergo further reactions. rsc.org Similarly, 2-methyl-4-nitropyridine (B19543) N-oxide can be synthesized via the nitration of 2-methylpyridine N-oxide. nih.gov
Functionalization of the Pyridine Ring System
The pyridine ring of 2-(cyclopropylmethoxy)-4-methylpyridine can be functionalized through various reactions, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
While pyridine itself is generally less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the presence of activating groups like the methyl and alkoxy groups in this compound facilitates such reactions. youtube.com Electrophilic aromatic substitution (EAS) reactions typically proceed through a two-step mechanism involving the initial attack of an electrophile by the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The position of substitution is directed by the existing substituents. For pyridine, electrophilic attack generally occurs at the 3-position. youtube.com Common EAS reactions include nitration, halogenation, and sulfonation, often requiring harsh reaction conditions for pyridine itself. youtube.commasterorganicchemistry.com However, the formation of the N-oxide can facilitate electrophilic substitution at the 4-position. nih.gov For instance, the nitration of pyridine-N-oxide with a nitronium ion (NO₂⁺) has been studied, revealing that the reaction proceeds through a stepwise polar mechanism. rsc.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. mdpi.comwikipedia.orglibretexts.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a prominent example. wikipedia.orgorganic-chemistry.org This reaction is instrumental in creating biaryl compounds, styrenes, and polyolefins. wikipedia.org
For a molecule like this compound, a halogen atom would first need to be introduced onto the pyridine ring to serve as a leaving group for the cross-coupling reaction. For instance, 2-bromo-4-methylpyridine (B133514) can undergo a Suzuki coupling reaction with an arylboronic acid. sigmaaldrich.com The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Suzuki-Miyaura cross-coupling has been successfully employed for the reaction of potassium cyclopropyltrifluoroborate (B8364958) with various aryl and heteroaryl chlorides, demonstrating the feasibility of incorporating a cyclopropyl (B3062369) group onto aromatic systems. nih.gov
| Step | Description |
|---|---|
| Oxidative Addition | The palladium(0) catalyst reacts with the organic halide (R¹-X) to form an organopalladium(II) intermediate. wikipedia.org |
| Transmetalation | The organic group (R²) from the organoboron species is transferred to the palladium(II) complex, displacing the halide. wikipedia.org |
| Reductive Elimination | The two organic fragments (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the palladium(0) catalyst. wikipedia.org |
Modifications of the Cyclopropylmethoxy Group
The cyclopropylmethoxy group itself can be a site for chemical modification, although this is generally less common than reactions involving the pyridine ring. The ether linkage could potentially be cleaved under harsh acidic or basic conditions. The cyclopropyl ring is generally stable but can undergo ring-opening reactions under specific conditions, such as with certain transition metal catalysts or strong acids. However, these reactions are not typically observed under standard synthetic transformations. The modification of bioactive natural products often involves strategies like structural fragmentation and simplification to improve their properties. mdpi.com While not a natural product, similar principles could be applied to modify the cyclopropylmethoxy moiety of this compound to explore structure-activity relationships in a medicinal chemistry context.
of the 4-Methyl Group in this compound
The 4-methyl group of this compound serves as a key site for chemical modification, enabling the synthesis of a variety of derivatives. Its reactivity is characteristic of methyl groups attached to a pyridine ring, which can undergo deprotonation at the alpha-carbon to form a nucleophilic anion or be subjected to oxidation to yield more oxidized functional groups. The presence of the electron-donating 2-(cyclopropylmethoxy) group can influence the reactivity of the 4-methyl group by increasing the electron density of the pyridine ring.
Alpha-Deprotonation and Subsequent Reactions
The protons of the 4-methyl group in pyridine derivatives are acidic and can be removed by a strong base to form a carbanion. This nucleophilic species can then participate in various chemical transformations, allowing for the introduction of a wide range of functional groups.
Detailed research into the reactivity of 4-methylpyridine (B42270) has shown that deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a corresponding carbanion. mdpi.com This carbanion is a potent nucleophile and can engage in reactions such as nucleophilic aromatic substitution (SNAr). For instance, the carbanion derived from 4-methylpyridine can attack an electron-deficient aromatic ring, leading to the formation of a new carbon-carbon bond. mdpi.com In a specific documented case, the anion of 4-methylpyridine acts as a carbon nucleophile in a substitution cascade with 4-fluorobenzonitrile, ultimately forming a triarylmethane structure. mdpi.com
This reactivity is applicable to this compound. The resulting anion from the deprotonation of the 4-methyl group can be reacted with various electrophiles to achieve derivatization.
Table 1: Examples of Reactions Following Alpha-Deprotonation of 4-Methylpyridine Derivatives
| Reagent/Electrophile | Product Type | Reference |
| 4-Fluorobenzonitrile | Triarylmethane derivative | mdpi.com |
This table is illustrative of the types of reactions the deprotonated 4-methylpyridine moiety can undergo.
Oxidation Reactions
The 4-methyl group of this compound is susceptible to oxidation, which can lead to the formation of corresponding aldehydes, carboxylic acids, or other oxidized species. The specific product obtained often depends on the oxidizing agent and the reaction conditions employed.
The oxidation of 4-methylpyridine has been a subject of significant research, particularly in the context of synthesizing isonicotinic acid, a valuable industrial intermediate. mdpi.comdntb.gov.ua Various catalytic systems have been developed for the gas-phase oxidation of 4-methylpyridine. For example, modified vanadium oxide catalysts, such as V₂O₅-TiO₂-SnO₂, have been shown to be effective in this transformation. ijcce.ac.irresearchgate.net The oxidation process typically proceeds through the formation of an intermediate, pyridine-4-carbaldehyde, which can be further oxidized to isonicotinic acid. ijcce.ac.irresearchgate.net The selectivity towards either the aldehyde or the carboxylic acid can be controlled by modulating the catalyst composition and reaction temperature. mdpi.comdntb.gov.ua
Studies on vanadium-based catalysts modified with titanium and manganese have also demonstrated efficient oxidation of 4-methylpyridine. mdpi.comdntb.gov.ua The incorporation of manganese, for instance, has been found to enhance catalytic activity at lower temperatures and improve selectivity towards isonicotinic acid. mdpi.com The resonance energy of the pyridine ring suggests that oxidation will preferentially occur at the methyl group before the aromatic rings are attacked. pvamu.edu
Table 2: Products from the Oxidation of 4-Methylpyridine
| Product | Catalyst System (Example) | Reference |
| Pyridine-4-carbaldehyde | V₂O₅-TiO₂-SnO₂ | ijcce.ac.irresearchgate.net |
| Isonicotinic acid | V-Ti-Mn-O | mdpi.comdntb.gov.ua |
Investigation of Molecular Interactions and Biological Research Relevance Excluding Prohibited Elements
Exploration of Molecular Targets and Pathways
Pyridine (B92270) and its derivatives are recognized as crucial scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules and FDA-approved drugs. nih.gov These compounds are known to interact with a wide array of biological targets, exhibiting activities such as antitubercular, antitumor, antiviral, and anti-inflammatory effects. nih.gov The specific molecular targets and pathways for 2-(Cyclopropylmethoxy)-4-methylpyridine are not detailed in the available research. However, the pyridine structural motif is a key component in molecules designed to interact with various enzymes and receptors.
Enzyme Inhibition Research (In Vitro Investigations)
Specific in vitro studies detailing the enzyme inhibition profile of this compound are not available in the reviewed scientific literature. Research on analogous pyridine-containing structures shows that they can be potent inhibitors of various enzymes. For instance, derivatives of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of NADPH oxidase 2 (NOX2). nih.gov However, no such specific data is published for this compound.
Receptor Binding Studies (In Vitro Investigations)
There is no specific information available from in vitro receptor binding studies for this compound in the public domain. In general, pyridine derivatives have been investigated for their affinity to various receptors. For example, certain pyrazol-4-yl-pyridine derivatives have been studied for their binding to the muscarinic acetylcholine (B1216132) receptor M4, and other pyridine compounds have shown high affinity for sigma receptors (σRs). nih.govnih.gov
Role as a Biochemical Probe in Biological Systems
The use of this compound as a biochemical probe in the study of biological systems is not documented in the available scientific research.
Structure-Activity Relationship (SAR) Studies for Derivatives
While specific structure-activity relationship (SAR) studies for derivatives of this compound are not available, general SAR principles for pyridine derivatives are well-established in medicinal chemistry. nih.gov SAR studies help in understanding how modifications to a chemical structure affect its biological activity, guiding the design of more potent and selective compounds. nih.gov For pyridine-based compounds, research has shown that the nature and position of substituents on the pyridine ring can significantly influence their biological effects. nih.gov
Influence of Substituent Variations on Molecular Interaction
The influence of varying substituents on the molecular interactions of pyridine derivatives is a key area of research. Studies on different classes of pyridine compounds have shown that modifications can impact receptor affinity and functional activity. nih.gov For example, the lipophilicity and electronic character of substituents at the 4-position of certain phenylisopropylamine analogues were found to be related to their affinity for serotonin (B10506) receptors. nih.gov The presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) on a pyridine structure can enhance antiproliferative activity. nih.gov Conversely, the addition of bulky groups may decrease activity. nih.gov The cyclopropylmethoxy and methyl groups of this compound would, by these principles, be expected to contribute to its specific physicochemical properties and biological interactions, though specific studies are lacking.
Note: Due to the absence of specific experimental data for this compound in the reviewed literature, data tables could not be generated.
Stereochemical Considerations in Biological Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its interaction with biological targets. For many chiral compounds, which exist as non-superimposable mirror images (enantiomers), one enantiomer often exhibits greater biological activity or a different pharmacological profile than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus can differentiate between the stereoisomers of a drug molecule.
In the broader context of medicinal chemistry, it has been demonstrated that stereochemistry is a key factor for both potency and pharmacokinetics. mdpi.com The specific uptake of drugs by protein transport systems can also be stereospecific. mdpi.com For instance, studies on various chiral compounds have shown that only specific isomers display significant biological activity, suggesting that stereoselective uptake might be responsible for this enhanced effect. mdpi.com
Comparative Analysis with Structurally Related Compounds and Analogues
A comparative analysis of this compound with its structurally related analogues provides valuable context for its potential biological activity. Compounds sharing the pyridine core or similar side chains often exhibit comparable mechanisms of action, particularly as modulators of sphingosine-1-phosphate (S1P) receptors. These receptors are crucial in regulating various physiological processes, including immune cell trafficking.
Several key analogues offer points of comparison:
CYM-5442 : This compound is a selective agonist for the S1P receptor subtype 1 (S1P1). nih.gov Its structure, while different, shares the characteristic of having an aromatic core and a side chain that influences receptor interaction. The diethoxyphenyl moiety of CYM-5442 is known to establish important aromatic interactions with specific amino acid residues (Phe210, Phe265, and Trp269) within the S1P1 receptor, which is necessary for its binding and activity. researchgate.net Functionally, CYM-5442 stimulates S1P1 receptor phosphorylation and internalization, key steps in its activation pathway. researchgate.net
Ponesimod (B1679046) : An orally active, selective S1P1 receptor modulator, Ponesimod, features a more complex structure but is functionally relevant. nih.gov It activates the S1P1 receptor with high potency. nih.gov Ponesimod's interaction with the receptor leads to the sequestration of lymphocytes in lymphoid organs. nih.gov This mechanism is central to its therapeutic effects in immune-mediated diseases. nih.gov Studies have shown that ponesimod can access the central nervous system and may have distinct mechanisms of action due to its selectivity for the S1P1 receptor. nih.gov
Siponimod : Another S1P receptor modulator, Siponimod is selective for S1P1 and S1P5 receptors. clevelandclinic.orgnih.gov Structural modifications in Siponimod distinguish it from other modulators, such as abrogating its activity at the S1P3 receptor, which may reduce certain side effects. nih.gov Siponimod's binding to S1P1 induces receptor internalization and degradation, preventing lymphocyte egress from lymphoid tissue. clevelandclinic.org Molecular dynamics simulations have revealed that while electrostatic interactions are key for the binding of the natural ligand S1P, van der Waals forces play a crucial role in stabilizing Siponimod within the receptor's active site. biorxiv.org Siponimod can cross the blood-brain barrier and is thought to have both anti-inflammatory and neuroprotective effects. nih.gov
The pyridine moiety present in this compound is a common scaffold in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory and anticancer properties. researchgate.net The specific substitutions on the pyridine ring, such as the cyclopropylmethoxy and methyl groups, are critical in determining the compound's specific interactions and biological effects.
Below is a comparative table of this compound and its structurally related analogues:
| Compound Name | Chemical Structure |
| This compound | C10H13NO |
| CYM-5442 | C20H24N2O3 |
| Ponesimod | C23H25ClN2O4S |
| Siponimod | C29H35F3N2O3 |
Future Research Directions and Emerging Applications
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives is a cornerstone of organic and medicinal chemistry. nih.govmdpi.com Future research will likely focus on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing 2-(cyclopropylmethoxy)-4-methylpyridine and its analogues. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste.
Key areas for advancement include:
Continuous Flow Chemistry: Implementing continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This methodology is particularly advantageous for reactions that are exothermic or involve hazardous intermediates.
Catalytic C-H Activation: Direct functionalization of the pyridine ring or the methyl group through C-H activation would represent a significant leap in synthetic efficiency. This approach minimizes the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild reaction conditions. Engineering enzymes to accept substituted pyridines as substrates is a promising avenue for sustainable chemical production.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds. Applying this technology to the synthesis and derivatization of this compound could unlock novel chemical transformations.
| Methodology | Potential Advantages | Research Focus |
| Continuous Flow Chemistry | Improved yield, safety, and scalability | Optimization of reaction conditions in microreactors |
| Catalytic C-H Activation | Increased atom economy, shorter synthetic routes | Development of selective catalysts for pyridine functionalization |
| Biocatalysis | High selectivity, mild conditions, reduced environmental impact | Enzyme screening and engineering for substrate specificity |
| Photoredox Catalysis | Access to novel reactivity under mild conditions | Exploration of new bond formations and functional group installations |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govspringernature.com These computational tools can navigate the vast chemical space to identify novel derivatives of this compound with desired properties, significantly accelerating the design-synthesis-test cycle.
Future applications of AI and ML in this area include:
De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of pyridine derivatives to design novel molecules with optimized properties, such as enhanced binding affinity to a biological target or improved pharmacokinetic profiles. nih.gov
Predictive Modeling: ML algorithms can be employed to build predictive models for various properties, including bioactivity, toxicity, and physicochemical characteristics (ADMET properties). springernature.com This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis.
Transfer Learning: In scenarios where data for a specific target is scarce, transfer learning can be utilized. A model trained on a large, related dataset can be fine-tuned on a smaller, more specific dataset, leveraging the learned chemical patterns. acs.org
Synthesis Planning: Retrosynthesis prediction tools powered by AI can assist chemists in devising efficient synthetic routes for novel, computationally designed compounds, addressing potential synthetic accessibility challenges from the outset.
| AI/ML Application | Description | Impact on Research |
| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerates the discovery of lead compounds. |
| Predictive ADMET Modeling | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | Reduces late-stage attrition of drug candidates. |
| Transfer Learning | Applying knowledge from one task to a related, data-scarce task. | Enables model building with limited specific data. |
| Retrosynthesis Prediction | AI-driven planning of synthetic routes for target molecules. | Enhances the efficiency of chemical synthesis. |
Exploration of Novel Intermolecular Interactions
A deeper understanding of the intermolecular interactions involving the this compound scaffold is crucial for designing molecules with high affinity and specificity for biological targets. The unique combination of a pyridine ring (a potential hydrogen bond acceptor and participant in π-stacking), a flexible cyclopropylmethoxy group, and a methyl substituent offers a rich tapestry of possible interactions.
Future research should focus on:
Halogen Bonding: The introduction of halogen atoms (e.g., F, Cl, Br, I) onto the pyridine ring or other parts of the molecule could facilitate halogen bonding, a strong, directional non-covalent interaction that is increasingly utilized in drug design.
π-π Stacking and Cation-π Interactions: The electron-deficient nature of the pyridine ring makes it an ideal candidate for π-π stacking with electron-rich aromatic systems and cation-π interactions with positively charged residues in a protein binding pocket. researchgate.net
C-H···O and C-H···N Hydrogen Bonds: The cyclopropyl (B3062369) and methyl groups can act as weak hydrogen bond donors, forming C-H···O or C-H···N interactions with appropriate acceptors in a binding site. researchgate.net
Water-Mediated Interactions: Investigating the role of water molecules in mediating interactions between the ligand and its target can reveal opportunities for designing derivatives that displace or favorably interact with structural water molecules to improve binding affinity. nih.gov
| Interaction Type | Molecular Feature | Significance in Design |
| Halogen Bonding | Halogen substituents | Directional interaction for improved affinity and selectivity. |
| π-π Stacking | Pyridine ring | Stabilization of ligand-protein complexes. |
| Cation-π Interaction | Pyridine ring | Binding to positively charged amino acid residues. |
| Weak Hydrogen Bonds | Cyclopropyl and methyl C-H groups | Fine-tuning of binding orientation and affinity. |
Design and Synthesis of Advanced Derivatives for Specific Research Hypotheses
Building upon the foundational structure of this compound, the design and synthesis of advanced derivatives can be tailored to investigate specific biological hypotheses. The pyridine nucleus is a well-established scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govmdpi.com
Potential research directions include:
Targeted Covalent Inhibitors: Incorporating a reactive electrophilic group (a "warhead") into the molecule could enable the formation of a covalent bond with a specific nucleophilic residue (e.g., cysteine) in a target protein. This can lead to compounds with high potency and prolonged duration of action.
Proteolysis-Targeting Chimeras (PROTACs): A derivative of this compound that binds to a protein of interest could be linked to an E3 ligase-binding moiety. The resulting PROTAC would induce the ubiquitination and subsequent degradation of the target protein.
Bioisosteric Replacement: Systematically replacing functional groups within the molecule with their bioisosteres can modulate its properties. For instance, the methyl group could be replaced with a chlorine atom or a trifluoromethyl group to alter electronic properties and metabolic stability.
PET Ligands: The synthesis of analogues labeled with positron-emitting isotopes (e.g., ¹⁸F) could yield novel radiotracers for positron emission tomography (PET) imaging, enabling the non-invasive study of biological processes and drug distribution in vivo. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-(Cyclopropylmethoxy)-4-methylpyridine, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, cyclopropylmethoxy groups can be introduced via alkylation of 4-methylpyridine precursors under basic conditions (e.g., NaOH in dichloromethane) . Critical parameters include:
- Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may promote side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve efficiency in biphasic systems.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is advised .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to minimize inhalation risks, as acute toxicity data for similar compounds indicate Category 4 hazards (oral, dermal, inhalation) .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
Note: Full toxicological profiles may be unavailable; treat all novel derivatives with caution .
Q. Which analytical techniques are optimal for purity assessment of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- NMR Spectroscopy : ¹H/¹³C NMR can confirm structural integrity; compare cyclopropyl proton shifts (δ 0.5–1.5 ppm) and pyridine ring signals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties of this compound derivatives be resolved?
- Methodological Answer : Discrepancies (e.g., melting points, solubility) often arise from polymorphic forms or residual solvents. Strategies include:
- Standardized Characterization : Use DSC/TGA to assess thermal stability and identify polymorphs .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities .
- Comparative Studies : Replicate synthesis under controlled conditions (e.g., humidity, solvent purity) to isolate variables .
Q. What mechanistic insights explain the reactivity of the cyclopropylmethoxy group in nucleophilic substitutions?
- Methodological Answer : The cyclopropyl ring’s strain (Baeyer strain) increases electrophilicity at the methoxy-attached carbon. Compared to linear alkoxy groups (e.g., methoxy), cyclopropylmethoxy derivatives exhibit:
- Enhanced Leaving Group Ability : Stabilization of transition states via conjugation with the pyridine ring .
- Steric Effects : Cyclopropane’s rigidity may hinder nucleophile access, requiring optimized reaction geometries (e.g., SN2 vs. SN1 pathways) .
Experimental validation via kinetic isotope effects (KIEs) or DFT calculations is recommended .
Q. How can researchers design experiments to probe the biological activity of this compound?
- Methodological Answer :
- In Silico Screening : Use molecular docking to predict interactions with target receptors (e.g., kinases, GPCRs) .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or antioxidant capacity via DPPH radical scavenging .
- Metabolic Stability : Assess pharmacokinetics using hepatic microsome models to evaluate CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
